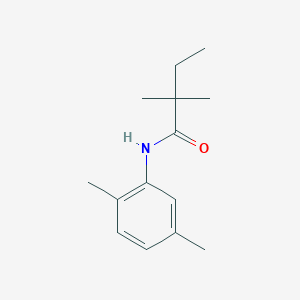![molecular formula C13H12F3N3O4S B259634 Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B259634.png)
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate, also known as Methyl BTTAA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA works by selectively binding to specific proteins and enzymes, which can modulate their activity and function. For example, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA has been shown to bind to the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2 activity, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA can potentially be used as an anti-cancer agent. Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA has also been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain, which can have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA has been shown to have a variety of biochemical and physiological effects, depending on the target protein or enzyme. For example, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA has been shown to inhibit the activity of CK2, which can lead to decreased cell proliferation and increased apoptosis in cancer cells. Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA has also been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain, which can affect synaptic transmission and neuronal excitability.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA in lab experiments is its high selectivity for certain proteins and enzymes, which can allow for more precise and targeted studies. Additionally, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA can be used in both in vitro and in vivo experiments, which can provide valuable insights into the mechanisms of action of various biological processes. However, one limitation of using Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA is its potential toxicity and side effects, which can affect the validity of the results obtained.
Future Directions
There are several future directions for the study of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA, including:
1. Further optimization of the synthesis method to achieve higher yields and purity of the compound.
2. Investigation of the potential applications of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA in other fields, such as materials science and catalysis.
3. Development of more selective and potent derivatives of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA.
4. Studies on the potential side effects and toxicity of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA, as well as its pharmacokinetics and pharmacodynamics.
5. Exploration of the potential therapeutic applications of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA in various diseases, such as cancer and neurological disorders.
In conclusion, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA is a promising chemical compound that has potential applications in various fields, including biochemistry, pharmacology, and neuroscience. Its ability to selectively bind to certain proteins and enzymes has made it a valuable tool for studying their functions and interactions. Further research is needed to fully understand the potential applications and limitations of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA, as well as its mechanisms of action and toxicity.
Synthesis Methods
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by the reaction with methyl 2-amino-3,3,3-trifluoropropanoate and dimethylformamide. The final product is obtained by the addition of methoxycarbonyl chloride and triethylamine. This synthesis method has been optimized to achieve high yields and purity of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA.
Scientific Research Applications
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA has been studied for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience. Its ability to selectively bind to certain proteins and enzymes has made it a valuable tool for studying their functions and interactions. In particular, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA has been used to study the role of protein kinases in cancer and neurodegenerative diseases, as well as the mechanisms of action of neurotransmitters and ion channels in the brain.
properties
Product Name |
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate |
|---|---|
Molecular Formula |
C13H12F3N3O4S |
Molecular Weight |
363.31 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-(methoxycarbonylamino)propanoate |
InChI |
InChI=1S/C13H12F3N3O4S/c1-22-9(20)12(13(14,15)16,19-11(21)23-2)18-10-17-7-5-3-4-6-8(7)24-10/h3-6H,1-2H3,(H,17,18)(H,19,21) |
InChI Key |
TZGVPSXCAKFOGS-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC2=CC=CC=C2S1)NC(=O)OC |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC2=CC=CC=C2S1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)





![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)



![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)

![Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate](/img/structure/B259580.png)
